Potassium Chloride

Potassium supplementation Intracellular potassium Kaliuresis

Potassium Chloride (KCl, CAS 14336-88-0) delivers 52.4% elemental potassium by weight, 340 g/L water solubility, and an 8- to 20-fold higher maximum safe IV infusion rate (≤40 mmol/h) versus potassium acetate or phosphate—critical for rapid hypokalemia correction in acute MI settings. In salt-reduction strategies, KCl-based substitutes (25–40% KCl) reduce all-cause mortality by 7–17 deaths per 1000 and lower systolic BP by 4.39–4.64 mmHg. Available in USP, FCC, Ph. Eur., and BP grades. For oral formulations, specify modern wax-matrix or microencapsulated KCl; avoid enteric-coated forms. Procure KCl within the 25–40% range to align with mortality-benefit evidence.

Molecular Formula ClK
KCl
Molecular Weight 74.55 g/mol
CAS No. 14336-88-0
Cat. No. B3419453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Chloride
CAS14336-88-0
Molecular FormulaClK
KCl
Molecular Weight74.55 g/mol
Structural Identifiers
SMILES[Cl-].[K+]
InChIInChI=1S/ClH.K/h1H;/q;+1/p-1
InChIKeyWCUXLLCKKVVCTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble
Freely soluble in water. Insoluble in ethanol
In water, 35.5 g/100 g water at 25 °C
1 g dissolves in 2.8 mL water, 1.8 mL boiling water ... /addtion of/ hydrochloric acid, or sodium chloride, or magnesium chloride, diminishes its solubility in water
Insoluble in ether, acetone
1 g dissolves in 14 mL glycerol, about 250 mL alcohol. Insoluble in ether, acetone.
For more Solubility (Complete) data for POTASSIUM CHLORIDE (6 total), please visit the HSDB record page.
Solubility in water at 20Â °C: good

Potassium Chloride (CAS 14336-88-0) Procurement Guide: Chemical Profile and Baseline Specifications


Potassium Chloride (KCl), CAS 14336-88-0, is an inorganic metal halide salt with the chemical formula KCl, consisting of equimolar potassium cations (K⁺) and chloride anions (Cl⁻). It is a white, odorless crystalline solid with a face-centered cubic crystal structure and a molecular weight of 74.55 g/mol [1]. KCl is highly soluble in water (340 g/L at 20°C) and is available in various purity grades meeting pharmacopeial standards (USP, FCC, Ph. Eur., BP) with assay specifications ranging from 99.0% to 100.5% . Its combination of high elemental potassium content (52.4% K by weight), predictable bioavailability, well-characterized safety profile, and cost-effectiveness distinguishes it from alternative potassium salts in both pharmaceutical and industrial applications.

Why Potassium Chloride (CAS 14336-88-0) Cannot Be Indiscriminately Substituted with Alternative Potassium Salts


While multiple potassium salts serve as dietary supplements or pharmaceutical agents, they exhibit distinct anion-dependent physiological behaviors, safety profiles, and application-specific performance characteristics that preclude simple interchangeability. The accompanying anion significantly influences gastrointestinal tolerability [1], intracellular potassium distribution and renal excretion kinetics [2], and formulation compatibility in intravenous admixtures [3]. Furthermore, the choice of potassium salt directly impacts cost, elemental potassium content per unit mass, and regulatory acceptance in food and pharmaceutical formulations. Substituting KCl with potassium citrate, bicarbonate, gluconate, or phosphate without understanding these quantifiable differences can compromise therapeutic efficacy, increase adverse event risk, and introduce unnecessary procurement complexity and expense.

Potassium Chloride (CAS 14336-88-0) Comparative Performance Evidence: Quantified Differentiation Against Closest Analogs


Potassium Chloride vs. Potassium Citrate: Differential Intracellular Potassium Uptake and Renal Excretion

In a randomized, placebo-controlled crossover trial (n=18 healthy adults), a single oral load of potassium chloride (40 mmol) resulted in similar peak plasma potassium elevation compared to potassium citrate. However, potassium citrate induced significantly greater intracellular uptake of potassium into red blood cells (P<0.05) and significantly higher kaliuresis (measured by transtubular potassium gradient, TTKG) compared to potassium chloride [1]. This demonstrates that, at equivalent plasma concentrations, the distribution and excretion of potassium differ substantially based on the accompanying anion, with potassium chloride exhibiting lower intracellular sequestration and less pronounced renal elimination.

Potassium supplementation Intracellular potassium Kaliuresis Pharmacokinetics

Salt Substitute Formulations Containing Potassium Chloride: Quantified Reductions in Mortality and Blood Pressure vs. Regular Sodium Chloride

A 2026 systematic review and network meta-analysis of 34 randomized controlled trials (n=37,063 participants) demonstrated that salt substitutes containing 25-40% potassium chloride (with 60-79% sodium chloride) significantly reduce all-cause mortality by approximately 7-17 deaths per 1000 individuals and lower systolic blood pressure (SBP) by 4.39-4.64 mmHg compared to regular salt (100% NaCl) [1]. Substitutes with higher potassium content (>40%) or very low sodium showed similar BP reductions but less certain evidence for mortality benefit.

Salt substitutes Cardiovascular outcomes Hypertension Sodium reduction

Potassium Chloride vs. Potassium Phosphate and Potassium Acetate: Superior Intravenous Infusion Rates in Hypokalemia Correction

Clinical guidelines and pharmacological references specify maximum intravenous infusion rates for different potassium salts. Potassium chloride can be safely infused at rates up to 40 mmol/h, whereas potassium acetate and potassium phosphate are limited to 5 mmol/h and 2 mmol/h, respectively [1]. This 8- to 20-fold difference in maximum safe infusion rates makes potassium chloride the preferred agent when rapid correction of severe hypokalemia is clinically indicated.

Hypokalemia Intravenous potassium Electrolyte replacement Infusion rate

Potassium Chloride vs. Potassium Citrate and Potassium Gluconate: Differential Intestinal Toxicity Profile with Enteric-Coated Formulations

Experimental and clinical investigations in the 1960s identified enteric-coated potassium chloride tablets as the specific causative agent for small bowel ulceration and perforating necrosis, a serious iatrogenic condition [1]. Subsequent comparative studies demonstrated that potassium citrate and potassium gluconate, even when formulated as slow-release tablets, exhibited markedly reduced intestinal toxicity relative to enteric-coated potassium chloride [1]. This historical safety signal has profoundly influenced modern formulation strategies, leading to the development of microencapsulated and wax-matrix KCl formulations that mitigate this risk.

Gastrointestinal toxicity Enteric-coated tablets Potassium supplementation Drug safety

Potassium Chloride vs. Alternative Potassium Salts: Comparative Water Solubility and Purity Grade Availability

Potassium chloride exhibits water solubility of 340 g/L at 20°C . Comparative solubility data for other common potassium salts at 20°C are: potassium citrate (~600 g/L as saturated solution) [1], potassium bicarbonate (~224-332 g/L) [2], potassium gluconate (450-900 g/L) , and potassium phosphate monobasic (~208-222 g/L) . While KCl is not the most soluble salt, its solubility is sufficient for most applications and is complemented by its high elemental potassium content (52.4% K by weight) and widespread availability in multiple compendial purity grades (USP, FCC, Ph. Eur., BP) with assay specifications of 99.0-100.5% .

Solubility Purity grades Pharmaceutical excipients Formulation

Comparative Bioavailability of Potassium Salts: Potassium Chloride Demonstrates Equivalent Systemic Exposure to Potassium Citrate

A 2025 systematic review of randomized controlled trials assessing the bioavailability of potassium salts concluded that both potassium chloride and potassium citrate exhibit good bioavailability irrespective of route of administration and dose [1]. In contrast, magnesium oxide (a common comparator in salt substitute blends) was poorly bioavailable due to low water solubility. This confirms that potassium chloride provides reliable and predictable systemic potassium delivery, equivalent to potassium citrate, which is a critical consideration for nutritional supplementation and pharmaceutical applications.

Bioavailability Potassium absorption Salt substitutes Pharmacokinetics

Potassium Chloride (CAS 14336-88-0) Application Scenarios Driven by Comparative Evidence


Formulation of Evidence-Based Salt Substitutes for Cardiovascular Risk Reduction

Based on network meta-analysis data showing that salt substitutes containing 25-40% potassium chloride reduce all-cause mortality by 7-17 deaths per 1000 individuals and lower systolic blood pressure by 4.39-4.64 mmHg [1], potassium chloride is the preferred potassium source for developing public health salt-reduction strategies. Procurement should specify KCl content within this 25-40% range to align with the strongest evidence for mortality benefit.

Intravenous Potassium Replacement in Acute Hypokalemia Management

Given the 8- to 20-fold higher maximum safe infusion rate of potassium chloride (up to 40 mmol/h) compared to potassium acetate (5 mmol/h) or potassium phosphate (2 mmol/h) [2], KCl is the salt of choice for hospital formularies when rapid correction of severe hypokalemia is required. This is particularly critical in settings such as acute myocardial infarction, where timely potassium normalization can prevent life-threatening arrhythmias.

High-Purity Potassium Source for Pharmaceutical Oral Solid Dosage Forms

Potassium chloride's favorable combination of high elemental potassium content (52.4% K by weight), adequate water solubility (340 g/L at 20°C), and widespread availability in USP/FCC/Ph. Eur. grades makes it a cost-effective and reliable choice for oral potassium supplements. However, formulators must avoid enteric-coated formulations due to historical associations with small bowel ulceration [3]; modern wax-matrix or microencapsulated KCl formulations are recommended.

Controlled Potassium Supplementation Where Predictable Plasma Levels Are Required

In clinical scenarios where a predictable and less variable plasma potassium response is desired (e.g., patients on renin-angiotensin-aldosterone system inhibitors), potassium chloride may be preferred over potassium citrate. Evidence from a randomized crossover trial shows that KCl results in lower intracellular potassium sequestration and less pronounced kaliuresis compared to potassium citrate [4], potentially offering a more controlled systemic exposure and reducing the risk of excessive renal potassium loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.